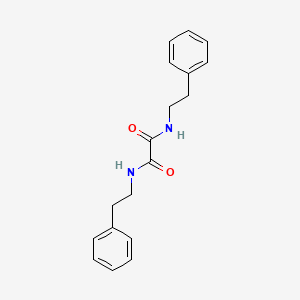

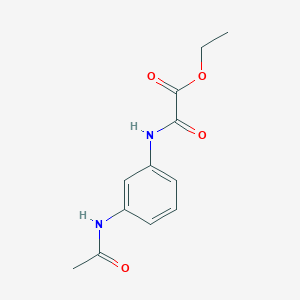

![molecular formula C8H16ClNO2 B2708669 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride CAS No. 104925-07-7](/img/structure/B2708669.png)

2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride is a chemical compound . It is related to 1,4-Dioxa-8-azaspiro[4.5]decane, which is also known as 4-Piperidone ethylene acetal . The empirical formula for 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride is C7H13NO2 · HCl .

Molecular Structure Analysis

The molecular weight of 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride is 179.64 . The SMILES string representation is Cl [H].C1CC2 (CCN1)OCCO2 . The InChI key is VXBPZOLCIITMPB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane, a related compound, is a clear colorless to yellowish liquid . It has a density of 1.117 g/mL at 20 °C . The boiling point is 108-111 °C/26 mmHg . The refractive index is n20/D 1.4819 (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Chiral Pheromone Synthesis : A study by Hungerbühler et al. (1980) demonstrated the synthesis of optically active compounds including 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane derivatives from a common chiral precursor, showcasing its versatility in creating complex chemical structures used in pheromone synthesis Hungerbühler et al., 1980.

Pharmacological Evaluation : Brubaker and Colley (1986) synthesized 6-substituted derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, evaluating them for in vivo dopamine agonist activity. While no central nervous system activity was observed, one analogue showed significant peripheral dopamine agonist activity Brubaker & Colley, 1986.

Environmental Applications : Akceylan et al. (2009) researched a calix[4]arene-based polymer derived from 1,4-dioxa-8-azaspiro[4.5]decane for the removal of carcinogenic azo dyes and aromatic amines from water, highlighting its potential in environmental cleanup efforts Akceylan, Bahadir, & Yılmaz, 2009.

Crystal Structure and Analysis

- Crystal Structures Analysis : Krueger et al. (2019) conducted a study on the crystal structures of cyclohexane-based γ-spirolactams, including 2-azaspiro[4.5]deca-1-one derivatives, providing detailed insights into their configurations and conformations, which are crucial for understanding the chemical and physical properties of these compounds Krueger et al., 2019.

Methodological Advancements

- Synthetic Methodologies : Schwartz et al. (2005) described a new approach for synthesizing enantiomerically pure dialkyl-dioxaspiro[4.5]decanes, highlighting a versatile method that could be applied to the synthesis of complex spiroacetal structures, which are significant in various chemical syntheses and biological activities Schwartz, Hayes, Kitching, & De Voss, 2005.

Nonlinear Optical Materials

- Optical Materials Development : Kagawa et al. (1994) discovered and characterized 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) as a new organic material for nonlinear optical devices, demonstrating the compound's potential in enhancing the performance of optical and photonic devices Kagawa, Sagawa, Kakuta, Kaji, Nakayama, & Ishii, 1994.

Safety and Hazards

1,4-Dioxa-8-azaspiro[4.5]decane is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It is combustible and may cause skin and eye irritation, and respiratory irritation . It is also very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Eigenschaften

IUPAC Name |

2-methyl-1,3-dioxa-8-azaspiro[4.5]decane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-7-10-6-8(11-7)2-4-9-5-3-8;/h7,9H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMUDCXMSZCARF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2(O1)CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

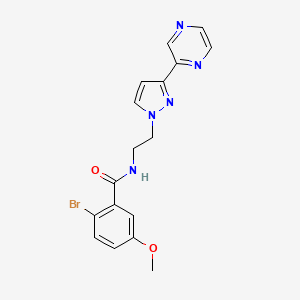

![3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid](/img/structure/B2708590.png)

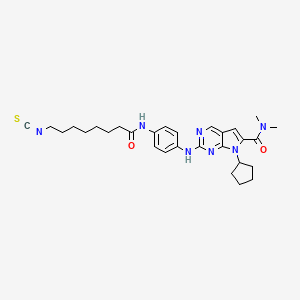

![6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2708592.png)

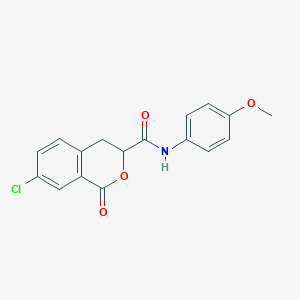

![1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2708600.png)

![(E)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2708605.png)

![N-methyl-N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708607.png)

![N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2708608.png)